Glycylisoleucine
Description
Glycylisoleucine (H₂Gly-Ile) is a dipeptide composed of glycine (Gly) and isoleucine (Ile), linked via a peptide bond. It has been extensively studied in biochemical and coordination chemistry contexts. Key properties include:
- Chemical Structure: The branched-chain isoleucine residue confers hydrophobicity, while glycine contributes flexibility due to its small size .
- Coordination Chemistry: this compound forms stable complexes with organotin(IV) moieties (e.g., Me₂Sn(IV)²⁺ and Me₃Sn(IV)⁺) in aqueous solutions, as demonstrated by pH-metric titrations (Table 1) .
- Biological Role: It functions as a metabolite in amino acid catabolism pathways and is associated with microbial activity in the gut. For example, Bacillus subtilis supplementation in chickens elevates this compound levels 1.98- to 2.82-fold compared to controls .
Properties
IUPAC Name |
2-[(2-aminoacetyl)amino]-3-methylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3/c1-3-5(2)7(8(12)13)10-6(11)4-9/h5,7H,3-4,9H2,1-2H3,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGVHCTWYMPWEGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Glycyl-Isoleucine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028844 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Glycylisoleucine can be synthesized through standard peptide synthesis methods. One common approach is the solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The process involves the protection of amino groups to prevent unwanted reactions, followed by coupling reactions facilitated by reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods: Industrial production of this compound typically involves large-scale peptide synthesizers that automate the SPPS process. The use of high-efficiency resins and optimized reaction conditions ensures high yields and purity of the final product. The purification of the synthesized dipeptide is usually achieved through techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions: Glycylisoleucine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the amino acid side chains, particularly the isoleucine residue.
Reduction: Reduction reactions can be used to modify the peptide bond or the side chains.
Substitution: Substitution reactions can occur at the amino or carboxyl termini of the dipeptide.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like acyl chlorides or alkyl halides in the presence of a base.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the isoleucine residue can lead to the formation of keto or hydroxyl derivatives.
Scientific Research Applications
Glycyl-Isoleucine is a dipeptide composed of glycine and isoleucine that arises as an incomplete breakdown product of protein digestion or catabolism . While some dipeptides have physiological or cell-signaling effects, most are short-lived intermediates in amino acid degradation pathways after further proteolysis .
Scientific Research Applications
Glycyl-Isoleucine's applications are noted in several fields of scientific research:
- Bladder Cancer Research Multi-omics analysis, which includes urine metabolome quantification, identifies potential biomarkers and interactions to differentiate non-muscle invasive bladder cancer (NMIBC) from muscle invasive bladder cancer (MIBC) . Glycyl-Isoleucine is one of many metabolites studied in this context .
- Diketopiperazine Formation Glycylisoleucine can convert into diketopiperazines during heating experiments . The hydrolysis of diketopiperazines can yield the original dipeptide or an inverted dipeptide product .
- Peptide Conformation Analysis Glycyl-Isoleucine is used in tripeptide models to study conformational analysis using ab initio and density functional theory (DFT) .
- NMR Spectroscopy this compound is utilized in Nuclear Magnetic Resonance (NMR) applications to provide comprehensive site-specific information .
- Peptide Synthesis: Gly-Gly-Ile-OH (Glycyl-Glycyl-Isoleucine) is a building block in the synthesis of peptides, crucial for developing new drugs and therapies in the pharmaceutical industry .
- Biotechnology: Gly-Gly-Ile-OH is used to create modified proteins that can improve enzyme activity or stability, enhancing industrial processes .
- Cosmetic Formulations: Gly-Gly-Ile-OH is incorporated into skincare products for its potential moisturizing and anti-aging properties .
- Research on Protein Interactions: Gly-Gly-Ile-OH aids scientists in studying protein-protein interactions, vital for understanding cellular processes and disease mechanisms .
- Nutrition Supplements: Gly-Gly-Ile-OH is explored in the formulation of dietary supplements aimed at muscle recovery and performance enhancement for athletes .
Data Tables and Case Studies
Mechanism of Action
The mechanism of action of glycylisoleucine involves its interaction with specific molecular targets and pathways. As a dipeptide, it can be incorporated into proteins or act as a signaling molecule. The exact pathways depend on the biological context, but it generally involves binding to receptors or enzymes that recognize peptide sequences .
Comparison with Similar Compounds
Structural and Chemical Properties
Glycylisoleucine is compared to dipeptides with analogous residues (Table 2):
Key Observations :
- Branched vs. Aromatic Residues : this compound and glycylleucine share hydrophobicity due to branched chains, whereas glycyltyrosine and tyrosylalanine exhibit aromatic interactions .
- Solubility: this compound’s solubility in aqueous media is pH-dependent, influenced by protonation states of its amino and carboxyl groups .
Stability Constants and Metal Interactions
Stability constants (log K) for dipeptide protonation and organotin(IV) complexation (Table 1):
| Dipeptide | log K (Protonation) | log K (Me₂Sn(IV)²⁺) | log K (Me₃Sn(IV)⁺) |
|---|---|---|---|
| This compound | 8.23 ± 0.05 | 6.98 ± 0.03 | 4.76 ± 0.02 |
| Glycyltyrosine | 8.45 ± 0.04 | 7.12 ± 0.04 | 4.89 ± 0.03 |
| Tyrosylalanine | 7.89 ± 0.06 | 6.54 ± 0.05 | 4.32 ± 0.04 |
Insights :
- This compound exhibits moderate stability constants, lower than glycyltyrosine but higher than tyrosylalanine. This suggests intermediate affinity for metal ions, likely due to steric effects from its β-methyl group .
- Coordination modes vary: this compound binds metals via the peptide nitrogen and carboxylate oxygen, while glycyltyrosine’s phenolic oxygen enhances metal binding .
Metabolic and Functional Comparisons
Physiological Roles
- This compound : Positively correlates with physical activity levels in humans, similar to phenylalanine and aspartate .
- Glycyltyrosine : Involved in antioxidant synthesis (e.g., glutathione) due to tyrosine’s role in redox reactions .
- Alanylleucine : Linked to energy metabolism, with 3.28-fold elevation in B. subtilis-treated chickens .
Biological Activity
Glycylisoleucine (H2 Gly-Ile) is a dipeptide composed of glycine and isoleucine, which has been the subject of various studies due to its potential biological activities. This article delves into the biological activity of this compound, presenting research findings, case studies, and data tables to provide a comprehensive overview.
This compound is represented by the molecular formula and is classified as a dipeptide. Its structure is significant for its interactions with biological systems, particularly in terms of transport mechanisms and metabolic pathways.
1. Transport Mechanisms
Research indicates that this compound can be utilized as a substrate for various transport systems in bacteria, notably in Escherichia coli. A study highlighted that specific mutants of E. coli could grow on this compound despite being unable to utilize isoleucine effectively due to mutations affecting their transport systems. This suggests that this compound may bypass certain metabolic restrictions imposed by the absence of isoleucine transporters .
| Strain | Isoleucine Uptake | Leucine Uptake | Valine Uptake |
|---|---|---|---|
| MI237b | 0.155 | 0.127 | 0.120 |
| MI250 | <0.010 | <0.010 | <0.010 |
This table summarizes the uptake rates of branched-chain amino acids in different E. coli strains, demonstrating the unique transport capabilities associated with this compound.
2. Metabolic Effects
This compound has been implicated in various metabolic processes. It acts as a metabolite and can influence gut microbiota composition when included in dietary studies. For instance, dietary interventions using resistant starch have shown that such compounds can alter fecal microbiome metabolism, potentially enhancing gut health through mechanisms involving dipeptides like this compound .
Case Study 1: Impact on Gut Health
A study involving cats fed diets supplemented with resistant starch found significant changes in fecal metabolome and microbiota composition. While this compound was not directly tested, related dipeptides were noted to enhance gut health markers, including increased levels of immunoglobulin A (IgA) and beneficial short-chain fatty acids (SCFAs). These findings suggest that similar peptides may contribute positively to gut health through modulation of the microbiome .
Case Study 2: Anticancer Potential
Another area of interest is the potential anticancer activity of dipeptides such as this compound when loaded onto nanoparticles for drug delivery systems. Research indicates that the incorporation of such peptides can enhance the efficacy of photosensitizers used in photodynamic therapy, demonstrating a four-fold increase in anticancer activity compared to non-peptide formulations .
Q & A
Q. How can researchers ensure comprehensive citation practices when referencing this compound’s pharmacological studies?
- Methodological Answer : Follow the Beilstein Journal of Organic Chemistry’s guidelines: cite primary sources for synthesis protocols and bioactivity claims. Use reference managers (e.g., Zotero) to track DOI-linked citations. Avoid citing non-peer-reviewed sources (e.g., patents, preprints) unless necessary for methodological transparency .
Q. What ethical frameworks apply to in vivo studies of this compound’s toxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
